2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid
Description
2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid is a benzoic acid derivative featuring a dipropylamino-substituted carbamoyl group attached to an aniline ring, which is further linked via a carbonyl group to the ortho position of the benzoic acid backbone. Its molecular formula is C₁₈H₁₇ClN₂O₄ (molecular weight: 360.80 g/mol) . This compound is used in research settings, particularly in the development of bioactive small molecules and pharmaceutical intermediates .
Properties
IUPAC Name |
2-[[4-(dipropylcarbamoyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-13-23(14-4-2)20(25)15-9-11-16(12-10-15)22-19(24)17-7-5-6-8-18(17)21(26)27/h5-12H,3-4,13-14H2,1-2H3,(H,22,24)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBLVJDIXJAFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The primary method involves reacting equimolar quantities of phthalic anhydride and 4-[(dipropylamino)carbonyl]aniline in a non-polar solvent (e.g., toluene or xylene) under reflux (60–80°C). A tertiary amine base, such as pyridine or 4-dimethylaminopyridine (4-DMAP), is added to scavenge protons and accelerate the acylation. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl of the anhydride, yielding the target amide-linked benzoic acid.
Key parameters:
Workup and Isolation
Post-reaction, the mixture is acidified to pH 2–3 using hydrochloric acid, precipitating the crude product. The solid is filtered, washed with cold water, and recrystallized from ethanol or methanol to achieve >95% purity. Alternatively, extraction with chlorinated solvents (e.g., dichloromethane) followed by solvent evaporation yields the compound in 70–85% isolated yield.
Alternative Methods Using Acid Chloride Intermediates
Synthesis via Phthaloyl Chloride Derivatives
An alternative route employs 2-carboxybenzoyl chloride, generated by treating phthalic acid with thionyl chloride (SOCl₂) in benzene at 40–60°C. This intermediate reacts with 4-[(dipropylamino)carbonyl]aniline in the presence of triethylamine, forming the target amide:
Optimization Notes:
Hydrogenation of Nitro Precursors
For intermediates containing nitro groups, catalytic hydrogenation (H₂, 10% Pd/C, 40–60 psi) in polar solvents (e.g., methanol) reduces nitro to amino functionalities. This step is critical when synthesizing 4-[(dipropylamino)carbonyl]aniline from nitrobenzamide precursors:
Intermediate Synthesis: 4-[(Dipropylamino)carbonyl]aniline
From 4-Nitrobenzoyl Chloride
Direct Carbamoylation of 4-Aminobenzoic Acid
4-Aminobenzoic acid is treated with dipropylcarbamoyl chloride in dimethylformamide (DMF) with 1-hydroxybenzotriazole (HOBt) as a coupling agent. This one-pot method bypasses nitro intermediates but requires stringent moisture control.
Comparative Analysis of Methods
Purification and Characterization
Recrystallization: The crude product is dissolved in hot ethanol, filtered through activated charcoal, and cooled to 4°C, yielding needle-like crystals.
Spectroscopic Data:
Chemical Reactions Analysis
Types of Reactions
2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substituents on the anilino-carbamoyl group, which influence physicochemical properties, solubility, and biological activity. Below is a detailed comparison:
Substituent Variations in the Carbamoyl-Anilino Group
Alkyl Chain Length and Branching
Key Observations :
- Dipropylamino vs.
- Diethylamino vs. Dipropylamino: Diethylamino (shorter alkyl chains) lowers molecular weight and may improve solubility in polar solvents .
- Cyclic Azepanylcarbonyl : The cyclic amine introduces conformational rigidity, which could enhance target binding specificity in drug discovery .
Functional Group Modifications
Key Observations :
- 3-Methoxypropylamino: The methoxy group introduces polarity, improving solubility in aqueous-organic mixtures .
- Cyclohexylamino: Bulkier substituents may reduce metabolic clearance but limit blood-brain barrier penetration .
- Sulfathiazole Comparison: Unlike the carbamoyl-anilino derivatives, sulfathiazole-based analogs (e.g., phthalylsulfathiazole) exhibit antibacterial activity due to sulfonamide functionality .
Physical Properties
- Solubility: Dipropylamino and cyclohexylamino derivatives exhibit lower water solubility (<1 mg/mL predicted) due to high logP values (~3.5–4.0) .
- Melting Points : Bulky substituents (e.g., cyclohexyl) increase melting points (>200°C) compared to linear alkyl chains .
Biological Activity
2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid, a benzoic acid derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a dipropylamino group and carbonyl functionalities that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, including anticancer, anti-inflammatory, and proteostasis modulation activities.
Chemical Structure
The molecular formula of this compound is C21H30N2O4. The structural features include:
- Benzoic Acid Core : Provides a scaffold for biological activity.
- Dipropylamino Group : May enhance lipophilicity and cellular uptake.
- Carbonyl Groups : Potentially involved in enzyme interactions.
1. Anticancer Activity
Several studies have evaluated the anticancer potential of benzoic acid derivatives, including the compound . Notably:
- Cell Line Studies : In vitro assays showed that compounds similar to this compound exhibited significant growth inhibition against various cancer cell lines such as MCF-7 and HepG2. For instance, related compounds demonstrated IC50 values ranging from 3.0 µM to 21.3 µM against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.0 |
| Compound B | HepG2 | 21.3 |
| Compound C | A549 | 5.85 |
2. Anti-inflammatory Activity
The compound has shown promise in modulating inflammatory responses:
- Inhibition of Enzymes : Similar benzoic acid derivatives have been reported to inhibit histone deacetylases (HDACs), which are crucial in regulating inflammation and cancer progression. For example, HDAC inhibition was noted with IC50 values ranging from 95.2 nM to 260.7 nM for related compounds .
3. Proteostasis Modulation
Recent studies highlight the role of benzoic acid derivatives in enhancing proteostasis:
- Ubiquitin-Proteasome Pathway (UPP) : Compounds structurally related to this compound have been shown to activate the UPP, promoting protein degradation and potentially mitigating age-related cellular dysfunction .
| Activity | Effect |
|---|---|
| UPP Activation | Enhanced protein degradation |
| Autophagy Induction | Increased lysosomal activity |
Case Studies
- Study on Benzoic Acid Derivatives : A study demonstrated that derivatives isolated from Bjerkandera adusta promoted UPP and autophagy pathways significantly, suggesting that similar compounds could serve as modulators of cellular homeostasis .
- In Silico Studies : Computational docking studies indicated that the carbonyl groups in benzoic acid derivatives could interact favorably with active sites of key enzymes involved in cancer progression and inflammation, supporting the hypothesis of their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
